Hericenone C

Neurotrophic Factor Induction Astrocyte Cell Culture Structure-Activity Relationship

Hericenone C (CAS 137592-03-1) is the only hericenone validated as a quantifiable marker for fruiting body-derived Lion's Mane preparations, with an established absolute concentration of 0.066 mg/g dry weight in cultivated sporophores. Unlike Hericenone E or erinacines, Hericenone C delivers 2.18-fold greater NGF secretion (23.5 vs. 10.8 pg/mL) at 33 µg/mL in astroglial cells. Its defined α-glucosidase IC50 (3.9 µM) and NF-κB p65 phosphorylation inhibition provide robust benchmarks for neuroprotection, metabolic, and anti-inflammatory assays. Procure this high-purity reference standard to eliminate inter-batch variability and ensure reproducible, publication-ready data.

Molecular Formula C35H54O6
Molecular Weight 570.8 g/mol
CAS No. 137592-03-1
Cat. No. B1257019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHericenone C
CAS137592-03-1
Synonymshericenone C
Molecular FormulaC35H54O6
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC
InChIInChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(38)41-26-29-24-33(40-5)31(35(39)32(29)25-36)21-20-28(4)23-30(37)22-27(2)3/h20,22,24-25,39H,6-19,21,23,26H2,1-5H3/b28-20+
InChIKeyOGYBKWUOLWCQDS-VFCFBJKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hericenone C CAS 137592-03-1: A Defined Meroterpenoid Standard for Neurotrophic and Anti-Inflammatory Research


Hericenone C (CAS 137592-03-1) is a meroterpenoid secondary metabolite isolated from the fruiting bodies of the medicinal mushroom *Hericium erinaceus* (Lion's Mane). Structurally, it features a geranyl-resorcinol core with a palmitic acid side chain attached via an ester bond, classifying it among the aromatic monoterpenoids [1]. This compound has been established as a stimulator of nerve growth factor (NGF) synthesis in astroglial cells and as an inhibitor of the NF-κB signaling pathway, underpinning its applications in neuroprotection and anti-inflammatory research [2]. Unlike structurally related hericenones or the analogous erinacines found in mycelia, Hericenone C serves as a quantifiable marker for fruiting body-derived preparations, with its absolute concentration in cultivated sporophores determined to be up to 0.066 mg/g dry weight, thereby enabling its use as a quality control standard in research and development of targeted nutraceuticals and pharmaceuticals [3].

Why Hericenone C Cannot Be Interchanged with Other Hericenones or NGF-Stimulating Analogs


Substituting Hericenone C with another hericenone (e.g., Hericenone D or E) or a structurally similar compound from *H. erinaceus* (e.g., erinacines) introduces significant quantitative and functional variability that compromises experimental reproducibility and therapeutic targeting. A direct comparison of NGF-secretion activity reveals that Hericenone C (23.5 ± 1.0 pg/mL) induces 2.18-fold more NGF than Hericenone E (10.8 ± 0.8 pg/mL) at an equivalent concentration of 33 µg/mL in mouse astroglial cells, demonstrating that the specific fatty acid side chain dictates potency [1]. Furthermore, the palmitic acid ester of Hericenone C is a metabolic liability, as it is rapidly cleaved by pancreatic lipase to form the more active deacylhericenone, a phenomenon not universally applicable to all hericenones [2]. This pre-analytical instability and the resulting differential bioactivity mean that using a 'closest analog' or an undefined extract in place of a pure Hericenone C standard introduces uncontrolled variables in both in vitro assays and in vivo models, directly impacting the validity of results related to NGF/BDNF modulation and NF-κB inhibition.

Quantitative Differentiation of Hericenone C (CAS 137592-03-1) Against Key Comparators


Superior NGF Secretion Potency of Hericenone C Relative to Hericenone E in Astroglial Cells

In a standardized in vitro assay using mouse astroglial cells, Hericenone C demonstrated significantly higher potency in stimulating nerve growth factor (NGF) secretion compared to its closely related analog, Hericenone E. The quantitative data confirm that at an identical concentration of 33 µg/mL, Hericenone C induces NGF secretion levels that are approximately 2.18-fold higher than those induced by Hericenone E [1]. This differential activity is directly attributable to the nature of the fatty acid side chain, underscoring that these compounds are not functionally interchangeable and that Hericenone C provides a stronger signal in NGF-related mechanistic studies.

Neurotrophic Factor Induction Astrocyte Cell Culture Structure-Activity Relationship

Quantified α-Glucosidase Inhibition by Hericenone C: A Potent IC50 of 3.9 µM

Hericenone C exhibits a potent and well-defined inhibitory effect on α-glucosidase, with a reported IC50 value of 3.9 µM [1]. This potency is superior to that of many other hericenone analogs and reference compounds within the same class. For context, while several hericenones and hericenes (e.g., Hericene A, IC50 6.7 µM; Hericenone D, IC50 <20 µM) also demonstrate α-glucosidase inhibition, Hericenone C's activity is among the most potent, placing it within a therapeutically relevant range and comparable to the clinical drug acarbose (IC50 ~1-5 µM depending on assay conditions) [2]. This specific, quantifiable activity profile makes Hericenone C a valuable tool for investigating carbohydrate metabolism and a leading candidate for developing natural product-derived anti-diabetic agents.

α-Glucosidase Inhibition Anti-Diabetic Screening Enzyme Assay

Verification of NF-κB Pathway Inhibition via Phosphorylated p65 Reduction

Hericenone C provides a quantifiable and direct mechanism of action against inflammation through the inhibition of the NF-κB signaling pathway. In a cell-based assay, Hericenone C was shown to significantly inhibit LPS-induced NRE::Luc luciferase activity and, more specifically, to reduce the phosphorylation of p65, a key component of the NF-κB pathway [1]. This effect was confirmed in vivo, where Hericenone C administration attenuated the second phase of formalin-induced nociceptive behavior in mice by suppressing the accumulation of CD11c-positive immune cells, a response linked to NF-κB activity . While many natural products exhibit non-specific anti-inflammatory properties, Hericenone C's well-defined target engagement on p65 phosphorylation offers a precise molecular handle for dissecting inflammatory pain pathways.

NF-κB Signaling Anti-Inflammatory Assay Luciferase Reporter Gene

Hericenone C as a Precursor to the More Potent Neuroprotective Agent, Deacylhericenone

Hericenone C's unique value proposition lies in its role as the direct precursor to its more bioactive derivative, deacylhericenone. The palmitic acid ester side chain of Hericenone C is highly susceptible to enzymatic hydrolysis by pancreatic lipase, a common physiological condition [1]. This conversion is critical because a direct comparative study demonstrated that deacylhericenone exhibits considerably higher neuroprotective properties than the parent compound, Hericenone C. Specifically, deacylhericenone induced BDNF mRNA expression in Caco-2 cells by approximately 3-fold over control, whereas Hericenone C did not show a comparable level of induction [2]. Furthermore, deacylhericenone provided significant protection against H2O2-induced oxidative stress in 1321N1 cells (maintaining 78.4% cell viability at 12.5 µg/mL), while Hericenone C failed to show significant protection [2]. This establishes Hericenone C not just as an active compound in its own right, but as a pro-drug-like substrate for generating a derivative with superior neurotrophic and neuroprotective efficacy.

Prodrug Metabolism Lipase Hydrolysis BDNF Induction

Established Total Synthesis Route for Hericenone C and Congeners

The chemical scaffold of Hericenone C is not merely a theoretical construct; its first total synthesis has been successfully achieved, providing a reliable and scalable route for producing the compound and its derivatives for advanced structure-activity relationship (SAR) studies [1]. This synthetic milestone is significant because it overcomes the variability and low yield associated with natural product extraction from mushroom fruiting bodies. Furthermore, the synthesis enables the generation of unnatural analogs, such as the linoleate-containing hericenone analogue, which was identified as having a potent neuroprotective effect against ER stress-dependent cell death [1]. This contrasts with many other hericenones and erinacines for which total synthesis routes may not be as well-established or are more challenging, thereby positioning Hericenone C as a more accessible and versatile starting point for medicinal chemistry optimization programs.

Total Synthesis Medicinal Chemistry Chemical Scaffold

High-Value Application Scenarios for Hericenone C (CAS 137592-03-1) in R&D and Procurement


Neurotrophic Factor Screening and Mechanistic Studies

Hericenone C is ideally suited for use as a positive control or reference standard in NGF and BDNF induction assays. Its quantifiable activity in astroglial cells (23.5 pg/mL NGF) [6] and its defined role as a precursor to the more potent deacylhericenone provide a robust baseline for evaluating the efficacy of novel compounds or herbal extracts. This application is critical for labs aiming to establish robust, reproducible in vitro models for neuroprotection and cognitive function research.

Anti-Diabetic Drug Discovery via α-Glucosidase Inhibition

Given its potent α-glucosidase inhibitory activity (IC50 = 3.9 µM) [6], Hericenone C serves as an excellent lead compound or reference inhibitor in high-throughput screening campaigns aimed at identifying new agents for managing postprandial hyperglycemia. Its well-defined potency allows for precise SAR studies and benchmarking against clinical drugs like acarbose , making it a valuable asset for medicinal chemistry and pharmacology departments in both academia and industry.

Targeted Anti-Inflammatory Research on the NF-κB Pathway

For researchers investigating the NF-κB signaling axis, Hericenone C offers a well-characterized tool to interrogate p65 phosphorylation and its downstream effects [6]. Its ability to inhibit LPS-induced luciferase activity and reduce immune cell accumulation in vivo makes it a specific molecular probe for dissecting inflammatory pain mechanisms, distinguishing it from broadly acting anti-inflammatory agents and enabling more precise target validation studies.

Medicinal Chemistry Optimization and Analog Synthesis

The establishment of a total synthesis route for Hericenone C [6] unlocks its use as a core scaffold for generating a library of synthetic analogs. This is particularly valuable for structure-activity relationship (SAR) studies aimed at improving metabolic stability (e.g., by modifying the labile ester bond) or enhancing potency for neuroprotection and other activities. Procurement of the synthetic standard enables controlled, reproducible chemical derivatization, a key step in hit-to-lead and lead optimization phases of drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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